3,3-Diphenylacrylonitrile

説明

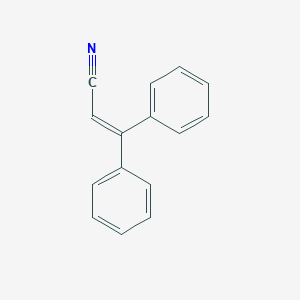

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-diphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGWQFSLTSPRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298040 | |

| Record name | 3,3-Diphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3531-24-6 | |

| Record name | 3,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenenitrile, 3,3-diphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3,3-Diphenylacrylonitrile and its Analogs

Classic organic reactions form the foundation for the synthesis of this compound and its derivatives. These methods are often robust and well-understood, providing reliable access to the target compounds.

The Knoevenagel condensation is a cornerstone in the synthesis of this compound and its analogs. This reaction involves the base-catalyzed condensation of a carbonyl compound, typically a ketone or aldehyde, with a compound containing an active methylene (B1212753) group, such as a cyanoacetic acid derivative. nih.govorganic-chemistry.orgchiba-u.jp

A common approach involves the reaction of benzophenone (B1666685) with a cyanoacetic ester. For instance, the condensation of benzophenone and ethyl cyanoacetate (B8463686) can be catalyzed by a mixture of an organic amine and an organic acid. dtu.dk Similarly, ammonium (B1175870) acetate (B1210297) in combination with organic acids or anhydrides is also utilized. dtu.dk The reaction of benzophenone with cyanoacetic acid itself is also a viable route, though it can present challenges such as the vigorous evolution of carbon dioxide during decarboxylation. nih.govscispace.com To control this, the reaction can be performed by adding a solution of cyanoacetic acid in acetic acid to the ketone at elevated temperatures (100-160°C). scispace.com

The synthesis of various analogs is readily achieved by modifying the starting materials. For example, (Z)-2,3-diphenylacrylonitrile analogs have been synthesized in good yields through the Knoevenagel condensation of benzyl (B1604629) cyanide or p-nitrobenzyl cyanide with substituted benzaldehydes. diva-portal.orgsci-hub.se Solvent-free conditions have also been explored, using catalysts like biogenic calcium and barium carbonates, which offer environmental benefits and operational simplicity. acs.org

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| Benzophenone, Ethyl Cyanoacetate | Organic Amine, Organic Acid | Water-insoluble solvent | - | Ethyl 2-cyano-3,3-diphenylacrylate | - | dtu.dk |

| Benzophenone, 2-Ethylhexyl Cyanoacetate | Ammonium Acetate, Organic Acid/Anhydride | - | - | Octocrilene | - | dtu.dk |

| Benzyl Cyanide, Substituted Benzaldehydes | - | - | - | (Z)-2,3-Diphenylacrylonitrile Analogs | Good | diva-portal.orgsci-hub.se |

| 5-HMF Derivatives, Active Methylene Compounds | Biogenic Ca:Ba Carbonates (50:50) | Solvent-free | 100°C, 1h | 3-(Furan-2-yl)acrylonitrile Derivatives | 71-87 | acs.org |

| Aromatic Aldehydes, Active Methylene Compounds | SeO2/ZrO2 | Water or Solvent-free | Room Temperature | Alkene Derivatives | Up to 96 | wikipedia.org |

| Benzophenone, 2-(4-chlorophenyl)acetonitrile | NaH | Dioxane | Reflux | 2-(4-chlorophenyl)-3,3-diphenylacrylonitrile | - | mdpi.com |

The Wittig and Heck reactions are powerful tools for C-C bond formation and are employed in the synthesis of various derivatives of this compound, particularly for creating more complex, conjugated systems.

The Wittig reaction allows for the conversion of aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. researchgate.netCurrent time information in Bangalore, IN. While not a primary route to the parent this compound, it is instrumental in synthesizing precursors or analogs. For example, styrenes can be produced from benzaldehydes using a Wittig reaction, which can then be further functionalized. tcichemicals.com The reaction typically involves treating an alkyl halide with triphenylphosphine (B44618) to form a phosphonium salt, which is then deprotonated with a strong base like n-butyllithium or sodium amide to generate the ylide. mit.edu

The Heck reaction , a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is another key method for derivative synthesis. researchgate.net This reaction is known for its excellent trans selectivity. It has been used to synthesize stilbene (B7821643) derivatives, which are structurally related to diphenylacrylonitriles. For instance, substituted styrenes can be coupled with substituted iodobenzenes using a palladium acetate catalyst in DMF at 80°C. tcichemicals.com Phosphine-free Heck reactions have also been developed, for example, using a Pd(L-proline)₂ complex in water under microwave irradiation. researchgate.net

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Conditions | Product | Reference(s) |

| Wittig | Methyltriphenylphosphonium bromide, 3,4-Methylenedioxybenzaldehyde | Sodium amide | Anhydrous ether | -10°C to 25°C | 5-Vinylbenzo[d] diva-portal.orgudel.edudioxole | tcichemicals.com |

| Heck | Substituted Styrene, Substituted Iodobenzene | Palladium acetate, Tetrabutylammonium bromide, Potassium acetate | DMF | 80°C, 5h | Stilbene Derivatives | tcichemicals.com |

A more recent and regioselective method to access α,β-unsaturated nitriles like this compound involves the oxidative cleavage of conjugated dienes. This transformation selectively cleaves the terminal C=C double bond of an unsymmetrical conjugated diene. hku.hk

In a model study, 1,1-diphenylbuta-1,3-diene was used as the substrate to produce this compound. hku.hk This method addresses the challenge of regioselectivity in the cleavage of the two different C=C bonds within the butadiene system. The reaction is particularly effective for electron-deficient dienes, which show superior regioselectivity compared to electron-rich ones. This versatile method demonstrates a broad substrate scope and good tolerance for various functional groups. hku.hk

The introduction of nitrogen-containing functional groups onto the this compound scaffold is often achieved through C-N coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are typically performed on a halo-substituted derivative of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. researchgate.net This reaction is highly versatile and can be used to form a wide range of arylamines. For instance, aryl chlorides and bromides can be aminated using aqueous ammonia (B1221849) and a hydroxide (B78521) base with a specialized phosphine (B1218219) ligand (KPhos) to suppress side reactions. dtu.dk

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines, ethers, and thioethers. tcichemicals.com Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, but modern methods utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. tcichemicals.com

While direct C-N coupling to an unsubstituted this compound is not commonly reported, the synthesis of halo-substituted precursors, such as 2-(4-bromophenyl)-3,3-diphenylacrylonitrile, via methods like the Knoevenagel condensation, provides a handle for these powerful C-N coupling reactions to generate diverse amino-functionalized derivatives.

The aldol (B89426) condensation, a reaction between an enolate and a carbonyl compound, can also be utilized in the synthesis of phenylacrylonitrile derivatives. This reaction provides a direct route to form C-C bonds.

For example, phenylacrylonitrile units have been synthesized in good yields through a facile aldol condensation by controlling the temperature. A specific instance involves the reaction of 2-phenylacetonitrile (B1602554) with benzaldehyde, catalyzed by a multifunctional ternary MgRuAl-LDH catalyst, which yielded 2,3-diphenylacrylonitrile (B103495). The reaction mechanism typically involves the formation of a β-hydroxy carbonyl compound, which then undergoes dehydration to form the α,β-unsaturated product.

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| Linear Aldehydes, p-Anisyl Cyanide | KOH | Methanol | - | Diphenylacrylonitrile units | Good | |

| 2-Phenylacetonitrile, Benzaldehyde | MgRuAl-LDH catalyst | - | - | 2,3-Diphenylacrylonitrile | 85-98 | |

| Aldehyde, Ketone | 2M aq NaOH | 95% aq EtOH | Stirring, optional heating | α,β-Unsaturated Carbonyl Compound | - |

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry continuously seeks to improve upon established methods by developing advanced strategies and novel catalytic systems. These approaches often focus on increasing efficiency, reducing environmental impact, and expanding substrate scope.

In the context of this compound synthesis, advanced catalytic systems are being explored for traditional reactions. For the Knoevenagel condensation, heterogeneous catalysts like selenium-promoted zirconia (SeO₂/ZrO₂) have been shown to be highly effective, particularly in water or under solvent-free conditions, allowing for easy recovery and recycling of the catalyst. wikipedia.org Photocatalysis is also emerging as a green alternative. A cadmium-organic framework (Cd-MOF) has been shown to photocatalyze the Knoevenagel condensation between aldehydes and malononitrile (B47326) under blue LED irradiation, demonstrating the potential of light-driven organic synthesis.

For C-N coupling reactions, significant advancements have been made in ligand development for palladium catalysts. Ligands like KPhos enable the use of more environmentally benign reagents like aqueous ammonia in Buchwald-Hartwig aminations by improving selectivity and catalyst stability. dtu.dk Similarly, the development of soluble copper catalysts and specific ligands has revitalized the Ullmann reaction, allowing for C-N bond formation under much milder conditions than previously required. tcichemicals.com

These advanced strategies highlight the trend towards more sustainable and efficient chemical synthesis, enabling the production of this compound and its derivatives with greater control and reduced environmental impact.

Organocatalytic Methods in Asymmetric Synthesis of Derivatives

The development of asymmetric synthetic routes to derivatives of this compound is a key area of research, with organocatalysis emerging as a powerful tool. Chiral phosphoric acids (CPAs) have been identified as effective catalysts in various asymmetric reactions, including the intramolecular aza-Michael cyclizations that produce enantioenriched nitrogen heterocycles. whiterose.ac.uk This methodology is crucial for creating substituted piperidines with high enantioselectivity. whiterose.ac.uk

Another notable organocatalyst is a novel pyrrolidine-camphor derivative, which has proven efficient in asymmetric Michael reactions. researchgate.net For instance, the reaction of α,α-disubstituted aldehydes with β-nitroalkenes under solvent-free conditions, using this organocatalyst, yields Michael adducts containing an all-carbon quaternary center. researchgate.net These approaches highlight the potential of organocatalysis to construct complex chiral molecules from acrylonitrile (B1666552) precursors in a controlled manner.

Ruthenium-Catalyzed Transformations to Acrylonitrile Derivatives

Ruthenium complexes are highly versatile catalysts for a variety of transformations leading to acrylonitrile derivatives. They are particularly effective in cross-metathesis reactions and can facilitate the formation of these compounds from various starting materials. acs.orgbac-lac.gc.ca However, the stability of some ruthenium catalysts, especially those with N-heterocyclic carbene (NHC) ligands, can be limited in the presence of the nitrile functionality, which can impact their industrial application. acs.orgresearchgate.net

Reactions of Ruthenium Allenylidene Complexes

Ruthenium allenylidene complexes are key intermediates in the synthesis of acrylonitrile derivatives. sioc-journal.cnacs.org Cationic ruthenium allenylidene complexes, supported by ligands like 8-(diphenylphosphanyl)quinoline (DPPQ), can be synthesized from the reaction of a dimeric ruthenium complex with propargyl alcohols such as 1,1-diphenylprop-2-yn-1-ol. sioc-journal.cn

A significant reaction involves the intermolecular nucleophilic attack of hydrazines at the Cα atom of the allenylidene ligand. sioc-journal.cn This leads to the formation of ruthenium-bound acrylonitrile complexes at room temperature. sioc-journal.cn Subsequently, the organic acrylonitrile, including this compound, can be released from the ruthenium complex by reacting it with an excess of a propargyl alcohol, which regenerates the allenylidene complex. sioc-journal.cn

Similarly, ruthenium(II) indenyl allenylidene complexes react regioselectively with lithium enolates at the Cγ atom to produce neutral σ-alkynyl derivatives. acs.org These can be protonated to form cationic vinylidene derivatives, which upon demetalation with acetonitrile (B52724), yield terminal alkynes and a cationic nitrile complex. acs.org

Catalytic Activity in Acrylonitrile Formation

The catalytic activity of ruthenium complexes is crucial for the efficient formation of acrylonitriles. For instance, cyclic alkyl amino carbene (CAAC) ruthenium complexes show high efficiency in challenging cross-metathesis (CM) reactions with acrylonitrile, even at very low catalyst loadings. acs.org These catalysts can achieve high turnover numbers (TON), a critical factor for industrial applications like the production of polyamide precursors. acs.org The efficiency of these catalysts can be fine-tuned by adjusting reaction conditions, such as temperature and the rate of reactant addition. acs.org

Ruthenium complexes also catalyze the transformation of terminal propargyl alcohols and hydrazines into acrylonitriles via allenylidene intermediates, although initial yields may be moderate. sioc-journal.cn Furthermore, phosphine-free ruthenium carbene complexes exhibit high catalytic activity for the cross-metathesis of acrylonitrile with various functionalized olefins under mild conditions. rsc.org The activity of these systems can be enhanced by the addition of a Lewis acid. rsc.org

Biomass-Derived Alcohol Mediated Alkylation

A sustainable approach to synthesizing α-alkylated nitriles involves the use of biomass-derived alcohols as alkylating agents. repec.orgnih.gov This method aligns with the principles of green chemistry by utilizing renewable resources. One such process uses a single-atom catalyst with Zn–N4 motifs, which effectively activates alcohols for C-alkylation of nitriles. repec.orgnih.gov

The reaction mechanism proceeds in two main steps. First, the alcohol is dehydrogenated to an aldehyde, which then undergoes condensation with the nitrile to form a vinyl nitrile, such as 2,3-diphenylacrylonitrile. repec.orgnih.govnih.gov This is followed by the transfer hydrogenation of the C=C bond of the vinyl nitrile to yield the final α-alkylated nitrile. repec.orgnih.gov The Lewis acidic Zn–N4 sites on the catalyst are crucial for activating the alcohol and promoting the transfer hydrogenation step. repec.orgnih.gov The transfer hydrogenation of 2,3-diphenylacrylonitrile to 2,3-diphenylpropionitrile has been identified as the rate-determining step in the α-alkylation of phenylacetonitrile (B145931) with benzyl alcohol. nih.gov

| Alcohol | Nitrile | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Benzyl alcohol | Phenylacetonitrile | 2,3-Diphenylpropionitrile | 99 | 160 °C |

| 1-Phenylethanol | Phenylacetonitrile | 2,3-Diphenyl-butyronitrile | 99 | 160 °C |

| Cinnamyl alcohol | Phenylacetonitrile | 2,5-Diphenyl-pent-4-enenitrile | 75 | 180 °C |

| Furfuryl alcohol | Phenylacetonitrile | 2-Phenyl-3-(furan-2-yl)propanenitrile | 85 | 180 °C |

Solvent-Free and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, several solvent-free and green methods for synthesizing acrylonitrile derivatives have been developed. hbni.ac.inmdpi.comrsc.org These methods aim to reduce waste, avoid toxic reagents, and improve energy efficiency.

One approach involves the manganese-catalyzed α-alkylation of nitriles with alcohols, which is considered a green process as it produces water as the only byproduct. Another sustainable method is the one-pot, organocatalytic synthesis of 1,2-diphenylacrylonitrile derivatives from benzyl mercaptan, which proceeds through the cleavage of a C-S bond. hbni.ac.in

For the synthesis of related heterocyclic structures, a metal-free reaction between salicylaldehydes and arylacetonitriles provides a green route to 2H-chromenones without the need for an inert gas atmosphere. mdpi.com Additionally, the synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved through a highly efficient, solvent-free copper-catalyzed cycloaddition of organic azides and terminal alkynes. rsc.org An alternative synthesis of this compound itself can be achieved from 3-hydroxy-3,3-diphenylpropanenitrile (B6331975) in dichloromethane (B109758) with pyridine (B92270). sci-hub.se

Utility of this compound as a Synthetic Intermediate

This compound and its parent compound, diphenylacetonitrile (B117805), are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and polymers. ontosight.aifscichem.com

The acetonitrile group provides a reactive site for various transformations. fscichem.com For example, diphenylacetonitrile is used in the synthesis of polyamides, where it acts as an intermediate that influences the final properties of the polymer. fscichem.com It is also employed in condensation reactions with substituted pyrrolidines in the presence of a strong base like sodium hydride to form more complex structures. google.com

Precursor in Heterocyclic Compound Synthesis

This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. Its activated carbon-carbon double bond and the nitrile group provide multiple reaction sites for cyclization reactions.

One of the prominent applications is in 1,3-dipolar cycloaddition reactions. Nitrile imines, often generated in situ from hydrazonoyl halides, react with the double bond of dipolarophiles like this compound and its derivatives to form five-membered heterocyclic rings such as pyrazoles and pyrazolines. chim.ityok.gov.tr This method is a powerful tool for constructing substituted pyrazole (B372694) rings, which are core structures in many natural products and drugs. yok.gov.tr For instance, 1,3-dipolar cycloaddition of C-aryl-N-phenylnitrilimines with this compound leads to the formation of spiro-pyrazoline derivatives. The reactivity and regioselectivity of these cycloadditions can be influenced by substituents and reaction conditions. chim.it A specific method has been developed for synthesizing 3,4,5-triphenylpyrazole (B94014) using 1,2-diphenylacrylonitrile as a starting material in a novel synthetic route. google.com

Furthermore, derivatives of this compound are employed in the synthesis of other complex heterocycles. 2-Cyano-3,3-diphenylprop-2-enoyl isothiocyanate, derived from this compound, acts as a key building block for producing quinazoline (B50416), pyrimidine, and oxazine (B8389632) derivatives. tsijournals.com For example, its reaction with anthranilic acid initially forms a thiourea (B124793) derivative, which can then be cyclized to produce quinazoline structures. tsijournals.com

The synthesis of substituted pyridines, another important class of heterocycles, can also be achieved using acrylonitrile derivatives. ccsenet.org While direct synthesis from this compound itself is less commonly detailed, related α,β-unsaturated nitriles participate in cyclocondensation reactions. For example, the Bohlmann-Rahtz pyridine synthesis involves the condensation of enamines with alkynones, a reaction principle that highlights the utility of activated C=C-CN systems in forming pyridine rings. core.ac.uk Modified procedures allow for one-pot, three-component reactions to build the pyridine skeleton with high regiochemical control. core.ac.ukorganic-chemistry.org

Table 1: Heterocyclic Compounds Synthesized from this compound and its Derivatives

| Heterocyclic System | Synthetic Method | Reactants | Reference |

|---|---|---|---|

| Pyrazoles/Pyrazolines | 1,3-Dipolar Cycloaddition | Nitrile Imines | chim.ityok.gov.tr |

| Triphenylpyrazole | Novel Synthetic Route | 1,2-Diphenylacrylonitrile | google.com |

| Quinazolines | Cyclization | 2-Cyano-3,3-diphenylprop-2-enoyl isothiocyanate, Anthranilic acid | tsijournals.com |

| Pyrimidines | Cyclization | 2-Cyano-3,3-diphenylprop-2-enoyl isothiocyanate | tsijournals.com |

| Oxazines | Cyclization | 2-Cyano-3,3-diphenylprop-2-enoyl isothiocyanate | tsijournals.com |

| Pyridines | Cyclocondensation (Related reactions) | Acrylonitrile derivatives, Enamines, Alkynones | ccsenet.orgcore.ac.uk |

Role in Pharmaceutical Intermediate Production

This compound and its structural analogs are significant intermediates in the synthesis of various pharmaceutical compounds. The diphenylmethyl moiety is a feature in numerous biologically active molecules, and the acrylonitrile group offers a versatile handle for further chemical modifications.

A key application lies in the synthesis of potential anticancer agents. Numerous studies have focused on designing and synthesizing 2,3-diaryl acrylonitrile derivatives that exhibit antiproliferative activity against various human cancer cell lines. researchgate.netnih.gov For example, a series of eighteen novel 2,3-diphenyl acrylonitrile derivatives bearing halogen substituents were synthesized and evaluated. nih.gov Several of these compounds, particularly those with a para-substituted halogen on one of the phenyl rings, showed considerable activity against cancer cell lines such as MGC-803, AGS, and BEL-7402, with some IC50 values in the sub-micromolar range. nih.gov The mechanism of action for some of these derivatives involves cell-cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov

Beyond oncology, this compound is a reagent in the preparation of ligands for human melatonin (B1676174) receptors (MT1 and MT2). pharmaffiliates.com These receptors are involved in regulating circadian rhythms and are targets for drugs treating sleep disorders and depression. The synthesis involves using β-diphenylacrylonitrile to prepare N-diarylpropenyl and N-diarylpropyl amides, which act as ligands for these receptors. pharmaffiliates.com

The related compound, diphenylacetonitrile (which differs by the absence of the C=C double bond), is a well-known precursor in the synthesis of several drugs, highlighting the pharmaceutical importance of the diphenyl-nitrile scaffold. ontosight.aidolphinpharma.com For instance, diphenylacetonitrile is a key intermediate in the production of methadone, a synthetic opioid used in pain management and addiction treatment. unodc.org It is also used in the synthesis of Darifenacin, a muscarinic receptor antagonist for treating overactive bladder, where it is condensed with a substituted pyrrolidine (B122466) derivative. google.com Furthermore, the reduction of 3,3-diphenylpropionitrile (a saturated version of this compound) yields 3,3-diphenylpropylamine, which is a precursor for N-methyl-3,3-diphenylpropylamine, another pharmaceutically relevant scaffold. google.com

Reactivity and Mechanistic Investigations

Fundamental Reactivity of the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons. libretexts.orglibretexts.org This electronic structure governs the fundamental reactivity of nitriles, including 3,3-diphenylacrylonitrile.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is a key site for reactivity, readily undergoing nucleophilic addition. libretexts.org This reaction is analogous to the nucleophilic addition to a carbonyl group. libretexts.org For instance, Grignard reagents can attack the electrophilic carbon of a nitrile to form an imine salt, which can then be hydrolyzed to yield a ketone. libretexts.orglibretexts.org Similarly, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) proceeds via nucleophilic addition of a hydride ion to the carbon atom, ultimately yielding a primary amine after workup. libretexts.orglibretexts.org

In the context of metal-allenylidene complexes, the formation of this compound itself can involve an intermolecular nucleophilic attack. Specifically, the reaction of a ruthenium allenylidene complex with hydrazines leads to the formation of a ruthenium-bound acrylonitrile (B1666552) complex. sioc-journal.cn This transformation proceeds through the nucleophilic attack of hydrazine (B178648) at the Cα atom of the allenylidene ligand. sioc-journal.cn The resulting acrylonitrile product, such as this compound, can then be released from the metal complex. sioc-journal.cn

Furthermore, the conjugated system in this compound allows for nucleophilic addition at the β-carbon of the alkene, a reaction known as a Michael addition. This reactivity is influenced by the electron-withdrawing nature of the nitrile group.

Nitrile Hydrolysis Mechanisms under Basic Conditions

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base. libretexts.orgorganicchemistrytutor.com Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.comquimicaorganica.org This step is typically considered the rate-determining step.

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide ion attacks the nitrile carbon, breaking the pi bond and forming a negatively charged nitrogen intermediate (an imidic acid anion). chemistrysteps.comquimicaorganica.org

Protonation: The nitrogen anion is protonated by water from the medium to form an imidic acid. libretexts.orgchemistrysteps.comquimicaorganica.org

Tautomerization: The imidic acid, an unstable tautomer of an amide, rearranges to form an amide intermediate. libretexts.orgquimicaorganica.org

Amide Hydrolysis: The resulting amide is then hydrolyzed under the basic conditions to form a carboxylate salt. chemistrysteps.comquimicaorganica.org This subsequent hydrolysis involves the nucleophilic addition of hydroxide to the amide carbonyl group, followed by the expulsion of an amide ion (NH₂⁻) or ammonia (B1221849) (NH₃) as a leaving group. libretexts.org

Reactivity of α-Hydrogens and Deprotonation Studies

The α-hydrogens of nitriles, such as the precursor to this compound, diphenylacetonitrile (B117805), are acidic due to the electron-withdrawing effect of the adjacent cyano group. The pKa of diphenylacetonitrile is approximately 17.5, indicating that it can be deprotonated by a sufficiently strong base. chemicalforums.com This deprotonation generates a resonance-stabilized carbanion, known as the diphenylacetonitrile anion. Bases commonly used for this deprotonation include sodium hydride (NaH), potassium tert-butoxide, and sodium hydroxide in a suitable solvent like dimethylformamide (DMF). arkat-usa.org The formation of the dark red diphenylacetonitrile anion is visually indicative of the successful deprotonation. scribd.com

Alkylation of Deprotonated Diphenylacetonitrile

The diphenylacetonitrile anion is a potent nucleophile and readily participates in alkylation reactions with various electrophiles, such as alkyl halides. arkat-usa.orgacs.org This reaction is a cornerstone for the synthesis of more complex molecules. For example, the alkylation of the diphenylacetonitrile anion with 1-dimethylamino-2-chloropropane is a key step in the synthesis of methadone nitrile. scribd.com In this reaction, the nucleophilic anion attacks the electrophilic carbon of the alkyl chloride, displacing the chloride ion.

A study on the alkylation of deprotonated diphenylacetonitrile with haloacetones in DMF demonstrated the influence of the halogen on the reaction yield. arkat-usa.org The results are summarized in the table below.

| Base | Alkylating Agent | Yield of 4-oxo-2,2-diphenylvaleronitrile |

|---|---|---|

| Potassium tert-butylate | Chloroacetone (B47974) | 16% |

| Potassium tert-butylate | Bromoacetone (B165879) | 70-71% |

| Potassium tert-butylate | Iodoacetone (B1206111) (in situ) | 70-71% |

This data shows that bromoacetone and in situ-prepared iodoacetone provide significantly better yields for the acetonylation of diphenylacetonitrile compared to chloroacetone under these conditions. arkat-usa.org

Reaction Mechanisms of Transformations Involving this compound

Intermolecular Nucleophilic Attack in Metal-Catalyzed Reactions

Metal catalysts, particularly those based on palladium and ruthenium, facilitate a variety of transformations involving this compound and related structures. A common mechanistic theme in these reactions is the intermolecular nucleophilic attack on a metal-activated substrate.

In palladium-catalyzed reactions, such as the α-arylation of nitriles, a plausible catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species. acs.org This is followed by the substitution of the halide by an enolate (generated from a nitrile with α-hydrogens) and subsequent reductive elimination to form the C-C bond. acs.org While this applies to the synthesis of precursors, related mechanisms are involved in reactions of the unsaturated product. For instance, a palladium-catalyzed olefinic C-H cyanation strategy was developed to synthesize multisubstituted acrylonitriles. The proposed mechanism involves the oxidative addition of an alkenyl sulfonium (B1226848) salt to palladium(0), followed by transmetalation with CuCN, and finally reductive elimination to afford the acrylonitrile product.

Ruthenium-catalyzed reactions also provide examples of intermolecular nucleophilic attack. The transformation of terminal propargyl alcohols and hydrazines into acrylonitriles, including this compound, is believed to proceed via a ruthenium allenylidene intermediate. sioc-journal.cn The key step is the intermolecular nucleophilic attack of hydrazine on the Cα atom of the metal-allenylidene, which leads to the formation of the C-N bond and the acrylonitrile structure. sioc-journal.cn

Furthermore, the α-alkylation of phenylacetonitrile (B145931) with benzyl (B1604629) alcohol can be catalyzed by a bifunctional Pd-MgO system. csic.es This cascade reaction involves the initial oxidation of the alcohol to an aldehyde, followed by a Knoevenagel condensation with the nitrile to form an unsaturated intermediate like 2,3-diphenylacrylonitrile (B103495). csic.es This intermediate is then reduced by a metal hydride species, formed during the initial alcohol oxidation, in a final hydrogen transfer step. csic.esnih.gov

Rate-Determining Steps in Alkylation and Transfer Hydrogenation

Further kinetic investigations involving the reaction of 2,3-diphenylacrylonitrile with benzyl alcohol confirmed that this transfer hydrogenation step is indeed the slowest in the sequence. dtu.dk A kinetic study on the α-monoalkylation of phenylacetonitrile with benzyl alcohol using a bifunctional Pd-MgO catalyst also identified the hydrogen transfer from surface hydrides to the olefin as the rate-controlling step for the one-pot reaction sequence. csic.es

Oxidation of the alcohol to an aldehyde.

Condensation of the nitrile with the aldehyde to form an unsaturated intermediate (e.g., 2,3-diphenylacrylonitrile).

Hydrogenation of the unsaturated intermediate to the final alkylated product. csic.es

The determination that the final hydrogenation step is rate-limiting provides valuable information for optimizing reaction conditions to favor the formation of the desired saturated nitrile product. nih.govcsic.es

Trimerization Processes of Phenylacetonitrile Derivatives

While phenylacetonitrile can undergo trimerization under certain conditions, the reaction of diphenylacetonitrile (Ph₂CHCN), a related phenylacetonitrile derivative, with trimethylindium (B1585567) (InMe₃) in boiling toluene (B28343) does not lead to a trimerization product. acs.org Instead, this reaction yields a metalla-substituted ketenimine, which crystallizes as a dimer, [Ph₂C=C=NInMe₂(THF)]₂. acs.org The reaction with trimethylgallium (B75665) (GaMe₃) proceeds similarly to give [Ph₂C=C=NGaMe₂]₂. acs.org

The reaction of phenylacetonitrile itself with InMe₃ in a 3:1 molar ratio in boiling toluene results in the evolution of methane (B114726) and the formation of a trimerization product. acs.org This product, upon recrystallization, was identified as 2-amino-1-[Me₂In(TMEDA)]-4-amino-3,5-diphenyl-6-benzylpyridine. acs.org The presence of cesium fluoride (B91410) (CsF) was found to accelerate this trimerization. acs.org

These findings highlight the influence of the substituents on the α-carbon of the phenylacetonitrile scaffold on the outcome of the reaction with organometallic reagents. The presence of two phenyl groups in diphenylacetonitrile sterically hinders the trimerization pathway observed for the parent phenylacetonitrile, leading instead to the formation of ketenimine structures. acs.org

Regioselectivity in Oxidative Cleavage Reactions

The oxidative cleavage of carbon-carbon double bonds is a fundamental transformation in organic synthesis. Achieving regioselectivity in the cleavage of unsymmetrical conjugated dienes presents a significant challenge. A method has been developed for the highly regioselective oxidative cleavage of the terminal C=C double bond in unsymmetrical conjugated dienes to produce α,β-unsaturated nitriles. rsc.org

In the context of this compound, it is the desired product from the oxidative cleavage of 1,1-diphenylbuta-1,3-diene. rsc.org The challenge in this transformation lies in selectively cleaving the terminal double bond over the internal double bond. Cleavage of the terminal C=C bond results in the formation of this compound, whereas fragmentation of the internal C=C bond would yield benzophenone (B1666685) and N-phenylbenzamide. rsc.org

Investigations have shown that this transformation can be achieved with moderate to good yields and exhibits excellent tolerance to various functional groups. rsc.org Notably, electron-deficient dienes demonstrate superior regioselectivity compared to electron-rich ones. rsc.org This method also allows for the synthesis of N-15 isotopically labeled α,β-unsaturated nitriles, which are valuable for pharmaceutical research. rsc.org

Photoreaction Processes and Mechanisms

The photochemical behavior of this compound and related cyanostilbene derivatives is characterized by a variety of controllable photoswitching behaviors under different conditions. researchgate.netresearchgate.net These processes are of interest for the development of smart materials and molecular switches.

Reversible Z/E Isomerization

Cyanostilbene-based molecules, including derivatives of this compound, can undergo reversible Z/E isomerization. researchgate.netresearchgate.net This process can be induced by exposure to room light and through thermal treatment in solvents like acetonitrile (B52724). researchgate.netresearchgate.net The efficiency of the photoisomerization can be monitored by techniques such as ¹H NMR spectroscopy. researchgate.net For certain tailored cyanostilbene derivatives, the conversion rate from the Z-isomer to the E-isomer can be significant, as can the reverse process. researchgate.net This reversible isomerization forms the basis of its photoswitching capabilities.

UV-Induced Photocyclization

Upon irradiation with UV light, cyanostilbene-based molecules can undergo photocyclization. researchgate.netresearchgate.net This intramolecular reaction leads to the formation of a new cyclic structure. A key feature of this process is a dramatic enhancement of fluorescence, which can be described as a "turn-on" fluorescence behavior. researchgate.netresearchgate.net This property is particularly interesting for applications in creating fluorescent patterns and sensors. The UV-induced photocyclization, in conjunction with Z/E isomerization and photodimerization, contributes to the multiple and controllable photoswitching behaviors of this class of compounds. researchgate.netresearchgate.net

Regio- and Stereoselective Photodimerization

In an aqueous medium, cyanostilbene derivatives can exhibit regio- and stereoselective photodimerization, leading to the formation of microcrystals. researchgate.netresearchgate.net This [2+2] cycloaddition reaction is a characteristic photoreaction of alkenes. The photodimerization of related compounds, such as 2-alkoxy-2-oxo-2H-1,2-benzoxaphosphorine-3-carboxylates, has been shown to proceed with high regioselectivity, favoring the formation of head-to-tail dimers. mdpi.com Furthermore, these reactions can be stereoselective, preferentially forming the anti head-to-tail isomer. mdpi.com The specific regio- and stereochemistry of the photodimerization of this compound derivatives in an aqueous environment contributes to their complex and controllable photochemical behavior. researchgate.netresearchgate.net

Spectroscopic and Structural Characterization

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the structure and purity of 3,3-Diphenylacrylonitrile. The following subsections detail the application of several key spectroscopic methods.

NMR spectroscopy is essential for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In a typical spectrum, the protons of the two phenyl groups appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The vinylic proton (=CH) typically appears as a singlet further downfield. nih.govcore.ac.uk

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The spectrum shows signals for the nitrile carbon (C≡N), the olefinic carbons (C=C), and the carbons of the two phenyl rings. nih.govpharmaffiliates.com The nitrile carbon is typically observed around 118-120 ppm, while the olefinic and aromatic carbons resonate in the 100-160 ppm range. rsc.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | ~ 5.5 - 6.0 | Vinylic proton (singlet) |

| ~ 7.2 - 7.5 | Aromatic protons (multiplet) | |

| ¹³C | ~ 93 | Vinylic carbon (-CH=) |

| ~ 118 | Nitrile carbon (-C≡N) | |

| ~ 128 - 140 | Aromatic carbons | |

| ~ 160 | Vinylic carbon (>C=) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound typically shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 205, corresponding to its molecular weight. nih.govnih.gov Common fragments include peaks at m/z 204 ([M-H]⁺) and 178, resulting from the loss of a hydrogen atom and a cyano group, respectively. arkat-usa.org

Electrospray Ionization (ESI-MS): This softer ionization technique is often used with liquid chromatography (LC-MS). For this compound, ESI-MS typically shows the protonated molecule [M+H]⁺ at m/z 206.0964. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Ionization Mode | m/z | Identity |

| EI | 205 | [M]⁺ |

| 204 | [M-H]⁺ | |

| 178 | [M-CN]⁺ | |

| ESI | 206 | [M+H]⁺ |

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. tsijournals.com

Nitrile Stretch (C≡N): A sharp, strong absorption band appears in the region of 2210-2220 cm⁻¹, which is characteristic of the nitrile functional group. tsijournals.comacs.org

Alkene Stretch (C=C): The carbon-carbon double bond stretch is typically observed around 1600-1625 cm⁻¹.

Aromatic C-H Stretch: Absorptions corresponding to the aromatic C-H bonds are found above 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic bands for the phenyl groups appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Aromatic C-H | > 3000 | Stretch |

| Nitrile (C≡N) | ~ 2215 | Stretch (Strong, Sharp) |

| Alkene (C=C) | ~ 1610 | Stretch |

| Aromatic (C=C) | 1400 - 1600 | Ring Bending |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound and its derivatives typically displays strong absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated system of the phenyl rings and the acrylonitrile (B1666552) moiety. In solvents like dichloromethane (B109758), absorption maxima are observed in the 300-350 nm range. doi.org The exact position and intensity of these bands can be influenced by the solvent polarity. mdpi.com

This compound is a building block for molecules known as AIEgens (Aggregation-Induced Emission luminogens). rsc.org These compounds are typically weakly fluorescent in dilute solutions but become highly emissive upon aggregation or in the solid state. rsc.orgnih.gov

This phenomenon, known as AIE, is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov While dissolved in a good solvent like THF, this compound derivatives show weak fluorescence. rsc.orgnih.gov However, upon addition of a poor solvent like water, the molecules aggregate, leading to a dramatic enhancement of fluorescence intensity. doi.orgnih.gov The emission wavelength for these aggregates is often in the blue-green region of the spectrum (400-500 nm).

X-ray Crystallography and Solid-State Structural Analysis

These molecules typically adopt a non-planar, propeller-like conformation due to steric hindrance between the phenyl rings. iucr.org This twisted structure prevents close π-π stacking in the crystalline state, which is a key factor contributing to its AIE properties. The central C=C double bond length is typical for an alkene, and the C≡N bond length is consistent with other nitrile-containing compounds. iucr.org

Table 4: Representative Crystallographic Data for a Closely Related Derivative (2,3,3-Triphenylacrylonitrile)

| Parameter | Value | Reference |

| C=C Bond Length | 1.3623 (14) Å | iucr.org |

| C≡N Bond Length | 1.1479 (14) Å | iucr.org |

| Molecular Conformation | Propeller-shaped | iucr.org |

Single-Crystal X-ray Diffraction of this compound Derivatives

For instance, the SCXRD analysis of 2,3,3-triphenylacrylonitrile derivatives reveals a characteristic propeller-shaped structure. iucr.orgnih.gov In one such derivative, 2-[4-(1-pyrenyl)phenyl]-3,3-diphenylacrylonitrile, the central C=C double bond length is 1.3623 (14) Å, which is typical for this type of bond. iucr.orgnih.gov The C≡N bond length of 1.1479 (14) Å is also consistent with other organic and inorganic compounds containing a cyanide group. iucr.orgnih.gov

The crystal structures of halogenated derivatives of 2,3,3-triphenylacrylonitrile (TPAN), such as TPAN-F, TPAN-Cl, TPAN-Br, and TPAN-I, have been determined, and their Cambridge Crystallographic Data Centre (CCDC) numbers have been assigned as 2054250, 2054251, 2054252, and a number for TPAN-I respectively. rsc.org Similarly, derivatives of 3,3-bis(4-(dimethylamino)phenyl)-2-phenylacrylonitrile (NTPAN), including NTPAN-Cl and NTPAN-Br, have also been characterized by SCXRD with CCDC numbers 2054257 and a number for NTPAN-Br. rsc.org

Furthermore, SCXRD has been used to analyze positional isomers of acrylonitrile derivatives. For example, (Z)-3-(4-(pyridin-2-yl) phenyl)-2-(m-tolyl) acrylonitrile crystallizes in the monoclinic P21/n space group, while its p-tolyl counterpart crystallizes in the triclinic P-1 space group. researchgate.net Other derivatives, such as those containing a triphenylamine (B166846) moiety, have also been synthesized and their structures confirmed by SCXRD. rsc.orgrsc.org

The crystallographic data for several this compound derivatives are summarized in the interactive table below.

| Compound | Crystal System | Space Group | CCDC Number | Reference |

| 2-[4-(1-pyrenyl)phenyl]-3,3-diphenylacrylonitrile | Triclinic | P1 | - | iucr.org |

| 2-(4-fluorophenyl)-3,3-diphenylacrylonitrile (TPAN-F) | - | - | 2054250 | rsc.org |

| 2-(4-chlorophenyl)-3,3-diphenylacrylonitrile (TPAN-Cl) | - | - | 2054251 | rsc.org |

| 2-(4-bromophenyl)-3,3-diphenylacrylonitrile (TPAN-Br) | - | - | 2054252 | rsc.org |

| 3,3-bis(4-(dimethylamino)phenyl)-2-(4-chlorophenyl)acrylonitrile (NTPAN-Cl) | - | - | 2054257 | rsc.org |

| (Z)-3-(4-(pyridin-2-yl) phenyl)-2-(m-tolyl) acrylonitrile | Monoclinic | P21/n | - | researchgate.net |

| (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(p-tolyl) acrylonitrile | Triclinic | P-1 | - | researchgate.net |

| (Z)-3-(4-(diphenylamino)-phenyl)-2-(pyridin-3-yl)prop-2-enenitrile | Monoclinic | P2/c | - | researchgate.net |

| (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-4-yl)-prop-2-enenitrile | Orthorhombic | Pbcn | - | researchgate.net |

| (Z)-3-(9-ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)enenitrile | Monoclinic | C2/c | - | researchgate.net |

Analysis of Intermolecular Interactions in Crystal Lattices

The solid-state properties of this compound derivatives are significantly influenced by the various intermolecular interactions present in their crystal lattices. These non-covalent interactions, although weak individually, collectively dictate the molecular packing and, consequently, the material's macroscopic properties.

A prominent interaction observed in the crystal structures of these compounds is the C-H···π interaction, a type of hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system (like an aromatic ring) serves as the acceptor. rsc.orgresearchgate.netrsc.org These interactions play a crucial role in the crystal packing of many organic and organometallic compounds. researchgate.netust.hk

In the crystal structure of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, intermolecular C-H···π interactions are key to forming a strong dimer motif. iucr.org Similarly, in derivatives containing pyrene (B120774) units, intermolecular π–π stacking interactions between adjacent pyrene rings are observed, contributing to the formation of one-dimensional supramolecular structures. iucr.orgnih.goviucr.org For instance, in 2-[4-(1-pyrenyl)phenyl]-3,3-diphenylacrylonitrile, alternating strong and weak π–π interactions are present, with the shortest interatomic distances being C31⋯C31(2 − x, −y, 2 − z) = 3.306 (3) Å and C26⋯C37(1 − x, −y, 2 − z) = 3.511 (3) Å. nih.gov

Another significant interaction is the C-H···N hydrogen bond, where the nitrogen atom of the cyano group acts as a hydrogen bond acceptor. iucr.orgust.hkunipr.it In the pyrene-based derivative mentioned earlier, C-H···N interactions with a C···N distance of 3.3563 (17) Å link the one-dimensional supramolecular chains into two-dimensional networks. iucr.org Hirshfeld surface analysis of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile reveals that H···N contacts contribute 10.6% to the crystal packing. iucr.org

Twisted Conformations and Molecular Packing Modes in the Condensed Phase

The non-planar, twisted conformation of this compound and its derivatives is a defining structural feature that profoundly impacts their molecular packing and solid-state properties. rsc.orgrsc.orgust.hk This inherent twist arises from the steric hindrance between the multiple phenyl rings attached to the acrylonitrile core, forcing them out of a single plane and leading to a propeller-like geometry. iucr.orgnih.goviucr.org

The way these twisted molecules pack in the solid state can vary, leading to different packing modes. For example, in some cyano-substituted oligo(p-phenylene vinylenes), a non-planar geometry reduces π-π stacking interactions, which is beneficial for achieving high solid-state fluorescence efficiency. mdpi.com In other cases, columnar packing modes are observed, where molecules are interlinked by a combination of C-H···π and C-H···N interactions. iucr.org The specific arrangement can also involve herringbone patterns or slipped-stack arrangements, which prevent close face-to-face packing and are often associated with emissive crystals. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the molecular and electronic structure of acrylonitrile (B1666552) derivatives. For instance, the Gaussian 09 program package has been utilized to perform such calculations. mdpi.com The starting geometries for these calculations are often derived from experimental data, such as crystal structures. mdpi.com Optimization of the geometry is typically carried out without constraints to find the global minimum on the potential energy surface. mdpi.com

To validate the optimized geometry, vibrational frequency calculations are performed in both vacuum and solvent phases. mdpi.com These calculations help to confirm that the structure corresponds to a true energy minimum. mdpi.com The insights gained from these quantum chemical calculations are fundamental to understanding the behavior of these molecules.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a crucial tool for unraveling the mechanisms of chemical reactions involving acrylonitrile derivatives. DFT calculations provide valuable information about the electronic and geometrical properties of reactants, transition states, and products. researchgate.net For example, DFT has been employed to investigate the mechanism of thermal transformations of related heterocyclic compounds, where the computational data aligned with experimental results. researchgate.net

In the context of copper-catalyzed reactions, DFT has been used to propose mechanistic models. For instance, in the regiodivergent and diastereoselective CuH-catalyzed allylation of imines, DFT calculations helped to rationalize the observed selectivities. mit.edu Similarly, mechanistic investigations using DFT for the copper-catalyzed allylation of ketones with 1,3-dienes implicated the formation of rapidly equilibrating isomeric copper(I) allyl complexes, with Curtin–Hammett kinetics determining the major product isomer. mit.edu These examples underscore the power of DFT in providing a detailed, atomistic-level understanding of reaction pathways.

Structure-Property Relationship Modeling

Modeling the relationship between the structure of a molecule and its properties is a cornerstone of modern chemical research. For 3,3-Diphenylacrylonitrile and its analogues, this involves understanding how modifications to the molecular structure influence its physical and chemical characteristics.

The optical properties of diphenylacrylonitrile derivatives are intrinsically linked to their electronic structure. The cyano group, a strong electron-withdrawing group, when attached to a π-conjugated alkene structure, significantly influences the molecule's photophysical behavior. researchgate.net The twisted structure of many acrylonitrile derivatives helps to prevent aggregation-caused quenching (ACQ) and can induce aggregation-induced emission (AIE) properties. researchgate.net

Theoretical calculations, including DFT, are used to compute electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The energy gap between the HOMO and LUMO is a key determinant of the molecule's absorption and emission characteristics. researchgate.net For example, in a series of diphenylacrylonitrile-bearing aldehydes, the absorption peaks observed between 300-400 nm were attributed to π→π* transitions within the diphenylacrylonitrile group. These compounds exhibited fluorescence in the 400-500 nm range. researchgate.net

The correlation between calculated and experimental data is crucial. For instance, the DFT computed band gap for certain cyanostilbene derivatives showed a consistent trend with values estimated from electrochemical-optical studies. researchgate.net This synergy between theoretical modeling and experimental validation is vital for the rational design of new materials with tailored optical properties. mdpi.com

Below is a table summarizing the calculated electronic properties for a series of isomeric acrylonitrile derivatives:

| Compound | Calculated Absorption Wavelength (λ) (nm) | Calculated Excitation Energy (E) (eV) | Calculated Oscillator Strength (f) |

| I | 358.53 | 3.458 | 0.8115 |

| II | 430.73 | 2.878 | 2.1491 |

| III | 350.21 | 3.540 | 0.6508 |

| IV | 352.39 | 3.518 | 0.6698 |

| V | 352.19 | 3.520 | 0.6409 |

| Data derived from theoretical UV-Vis spectra calculations. mdpi.com |

Theoretical methods are also employed to analyze the complex processes that occur when molecules like this compound are exposed to light. Experimental and theoretical analyses have provided detailed mechanisms for various photoreactions. researchgate.net These include reversible Z/E isomerization under ambient light, UV-induced photocyclization leading to enhanced fluorescence, and regio- and stereo-selective photodimerization in aqueous media. researchgate.net

For example, theoretical studies can help to understand the potential energy surfaces of the excited states, identifying the pathways that lead to different photoproducts. By understanding these photoreaction processes at a molecular level, it becomes possible to control the outcome of these reactions and design photoswitchable materials. researchgate.net It is important to control irradiation times, especially with high-energy light sources, to prevent undesired side reactions beyond the intended photoisomerization. nih.gov

Photophysical Properties and Aggregation Induced Emission Aie

Aggregation-Induced Emission (AIE) Characteristics

Derivatives of 3,3-diphenylacrylonitrile are recognized as AIE-active molecules. researchgate.net Compounds incorporating this moiety are typically non-luminescent or weakly fluorescent in dilute solutions but become strong emitters when they aggregate as nanoparticles or in the solid state. d-nb.inforesearchgate.net For example, a pyrene-based derivative of this compound is weakly fluorescent in a pure tetrahydrofuran (B95107) (THF) solution but becomes highly emissive in the condensed phase. nih.goviucr.org This behavior is a hallmark of the AIE phenomenon, which opens up possibilities for creating novel functional materials. d-nb.info

The primary mechanism responsible for the AIE phenomenon in this compound and its derivatives is the Restriction of Intramolecular Motion (RIM). acs.org In dilute solutions, the phenyl groups attached to the acrylonitrile (B1666552) core can undergo active intramolecular rotations. nih.goviucr.org These rotational and vibrational motions act as non-radiative decay pathways, effectively quenching fluorescence and allowing the excited state energy to dissipate as heat. acs.org

When the molecules are transferred to an aggregated state, such as in a poor solvent mixture or in a solid film, their physical movement is constrained. acs.org The steric hindrance imposed by neighboring molecules in the aggregate form locks the phenyl rotors in place. acs.org This physical restriction blocks the non-radiative decay channels. acs.org With the non-radiative pathways obstructed, the excited-state energy is instead released through radiative decay, resulting in strong light emission. acs.org The propeller-like shape of the triphenylacrylonitrile (B1210191) unit is crucial to this process. nih.goviucr.org

The luminescence efficiency of this compound systems is dramatically enhanced by molecular aggregation. This effect can be clearly observed by inducing aggregation through the addition of a non-solvent (like water) to a solution of the compound in a good solvent (like THF). In a study of a pyrene-functionalized this compound, the compound showed weak fluorescence when the water fraction in a THF/water mixture was below 70%. nih.goviucr.orgiucr.org This is because the molecules remain well-dissolved and their intramolecular rotations are active. nih.goviucr.org

As the water fraction increases beyond 80%, the luminogens begin to aggregate, causing a sharp increase in fluorescence intensity. nih.goviucr.orgiucr.org At a 90% water fraction, the emission intensity can be nearly 50 times stronger than in the pure THF solution. nih.goviucr.orgiucr.org This demonstrates a classic AIE profile, where aggregation directly boosts luminescence efficiency. iucr.org Similarly, other donor-acceptor luminogens based on triphenylacrylonitrile are non-luminescent in solution but exhibit high solid-state quantum efficiencies, reaching up to 65.3% in some cases, due to the AIE effect. d-nb.info

| Water Fraction in THF/Water Mixture (%) | Relative Fluorescence Intensity | State of Molecules |

|---|---|---|

| 0-70 | Weak | Dissolved |

| 80 | Increasing | Aggregation begins |

| 90 | Maximum (Approx. 50x increase) | Aggregated |

Data derived from studies on pyrene-based this compound derivatives. iucr.orgiucr.org

The specific arrangement of molecules within an aggregate significantly influences the photophysical properties, leading to the formation of J-aggregates or H-aggregates. pradeepresearch.orgrsc.org These formations are explained by molecular exciton (B1674681) theory, which describes the coupling of transition moments between adjacent molecules. pradeepresearch.org

J-aggregates are characterized by a head-to-tail arrangement of molecular transition dipoles. This leads to a bathochromic (red) shift in the absorption spectrum and often results in enhanced fluorescence with a small Stokes shift. pradeepresearch.orgnih.gov J-aggregate formation is frequently associated with the enhanced emission seen in AIE systems. rsc.org

H-aggregates involve a parallel, face-to-face stacking of molecules. rsc.org This arrangement causes a hypsochromic (blue) shift in the absorption spectrum and typically leads to fluorescence quenching. pradeepresearch.org

The fluorescence properties of this compound derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studies on diphenylacrylonitrile-bearing aldehydes show that as the solvent polarity increases, the fluorescence spectra exhibit a bathochromic (red) shift. This shift indicates that the excited state of the molecule has a larger dipole moment and is more stabilized by polar solvents than the ground state. pradeepresearch.org

This behavior is common in molecules with intramolecular charge transfer (ICT) characteristics, where an electron-donating part of the molecule is linked to an electron-accepting part. d-nb.info For some derivatives, a corresponding decrease in fluorescence intensity is also observed with increasing solvent polarity. In non-polar or less polar solvents like toluene (B28343) and THF, the emission is at shorter wavelengths, while in more polar solvents like DMSO, the emission shifts to longer wavelengths. However, some pyrenoimidazole derivatives of this compound show negligible changes in their fluorescence spectra across different solvents, suggesting minimal charge polarization in both the ground and excited states for those specific structures. rsc.org

Mechanochromic Luminescence Phenomena

Certain AIE-active materials, including derivatives of this compound, exhibit mechanochromic luminescence (MCL), where their emission color changes in response to mechanical stimuli such as grinding, shearing, or pressing. rsc.orgresearchgate.net This property is highly valuable for applications like optical data storage, security inks, and stress sensors. bohrium.com The combination of AIE and MCL is particularly advantageous, as the high solid-state emission of AIEgens provides a high-contrast background for observing the color change. researchgate.net

The mechanism behind the mechanochromic behavior of this compound systems is a structural transformation from a stable crystalline state to a metastable amorphous state. rsc.orgd-nb.inforsc.org In the initial, well-ordered crystalline form, the molecules adopt a specific packing arrangement and conformation, which corresponds to a certain emission wavelength (e.g., green or yellow). rsc.orgd-nb.info

When mechanical force is applied, the energy input disrupts the ordered crystal lattice, forcing the molecules into a disordered, amorphous arrangement. rsc.org This change in the solid-state morphology alters the intermolecular interactions and molecular conformations, leading to a new, lower-energy emissive state. rsc.orgd-nb.info This results in a visible color change, typically a red shift in the emission spectrum. rsc.orgrsc.org

For example, a derivative named BP2TPAN changes its emission from yellow (540 nm) in its crystalline form to orange (580 nm) after being ground. rsc.org Another compound, CZ2TPAN, switches from green (504 nm) to yellow (545 nm) upon pressing. d-nb.info This process is often reversible. The original emission color and crystalline state can be restored by treating the ground powder with solvent fumes (fuming) or by heating (annealing), which provides the molecules with enough mobility to rearrange back into their thermodynamically stable crystalline packing. rsc.orgd-nb.inforsc.org In some cases, the mechanochromism has also been attributed to a pressure-induced transition between H- and J-aggregate states. aip.org

| Compound | Initial State (Crystalline) | Emission Wavelength (Initial) | State After Grinding (Amorphous) | Emission Wavelength (Ground) | Reversibility |

|---|---|---|---|---|---|

| BP2TPAN | Yellow Emitting Solid | 540 nm | Orange Emitting Powder | 580 nm | Yes (Fuming/Annealing) |

| CZ2TPAN | Green Emitting Solid | 504 nm | Yellow Emitting Powder | 545 nm | Yes (Fuming) |

| PVTPAN | Yellow Emitting Crystals | 536 nm | Red Emitting Powder | 608 nm | Yes (Fuming) |

Data compiled from studies on various this compound derivatives. rsc.orgd-nb.inforsc.org

Reversible Mechanochromic Behavior

Mechanochromism refers to the reversible change in the luminescence color of a material in response to mechanical stimuli, such as grinding, shearing, or pressing. This phenomenon is of significant interest for applications in optical storage, security papers, and mechanical sensors. rsc.orgd-nb.info The change in fluorescence color is often attributed to the interconversion between different molecular packing modes, such as a transition from a crystalline to an amorphous state. d-nb.infobohrium.com

Compounds based on the this compound skeleton, often referred to as triphenylacrylonitrile (TPAN), can be designed to exhibit pronounced reversible mechanochromic behavior. These molecules are typically characterized by highly twisted conformations which, combined with their aggregation-induced emission (AIE) properties, make them promising candidates for high-contrast mechanochromic materials. rsc.org In their solid state, these materials are highly fluorescent, a key requirement for practical applications. rsc.org

For instance, a novel luminogen, CZ2TPAN, which incorporates a carbazole (B46965) unit (donor) with the triphenylacrylonitrile moiety (acceptor), demonstrates significant mechanochromic characteristics. d-nb.info The pristine crystalline solid of CZ2TPAN emits a green light. Upon grinding, the fluorescence color changes to yellow. This change is reversible; the original green emission can be restored by exposing the ground powder to solvent vapors or by thermal annealing. d-nb.info This reversible process is associated with a phase transition between an ordered crystalline state and a disordered amorphous state, as confirmed by X-ray diffraction (XRD) patterns. d-nb.info

Similarly, another derivative, BP2TPAN, also shows distinct mechanochromic properties. The as-prepared solid emits a yellow light at 540 nm. rsc.org After being ground in an agate mortar, the emission shifts to a longer wavelength (red-shifted) to 580 nm, resulting in an orange color. rsc.org The original yellow-emitting state can be recovered by annealing the ground powder at 120 °C or by fuming it with chloroform (B151607) vapor. rsc.org Pyrenoimidazole derivatives incorporating the 2-phenyl-3,3-diphenylacrylonitrile structure also exhibit reversible mechanochromism, with a color change observed between blue and green. rsc.org The mechanism behind this behavior is linked to the enhanced conjugation and increased amorphous nature of the material after grinding. rsc.org

The table below summarizes the mechanochromic behavior of select this compound derivatives.

| Compound | Initial State Emission | Ground State Emission | Reversibility Method |

| CZ2TPAN | Green (504 nm) d-nb.info | Yellow (545 nm) d-nb.info | Fuming or Heating d-nb.info |

| BP2TPAN | Yellow (540 nm) rsc.org | Orange (580 nm) rsc.org | Annealing (120°C) or Fuming rsc.org |

| Pyrenoimidazole 3a & 3b | Blue rsc.org | Green rsc.org | Not specified |

Fluorescence Quantum Yield Analysis

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For materials based on this compound, the quantum yield is highly dependent on the molecular structure, aggregation state, and environment. nih.gov Many derivatives of this compound are known to be AIE-active, meaning they are weakly or non-emissive when molecularly dissolved in good solvents but become highly luminescent upon aggregation or in the solid state. iucr.orgnih.gov

This AIE characteristic leads to a dramatic contrast in fluorescence quantum yields between the solution and aggregated states. For example, a series of triarylacrylonitrile derivatives showed quantum yields ranging from as low as 0.004 in solution to as high as 0.833 in the aggregated state. nih.gov This variation is attributed to factors like intermolecular π-π stacking and phase transitions between crystalline and amorphous forms. nih.gov

In a study of 2-[4-(pyren-1-yl)phenyl]-3,3-diphenylacrylonitrile, the compound was found to be weakly fluorescent in a pure tetrahydrofuran (THF) solution. iucr.org However, as water (a poor solvent) was added to the THF solution to induce aggregation, the fluorescence intensity increased significantly. At a water fraction of 90%, the emission was nearly 50 times stronger than in the pure THF solution, demonstrating typical AIE activity. iucr.org

The photophysical properties of various halogen-substituted 2-phenyl-3,3-diphenylacrylonitrile (TPAN) derivatives have also been investigated. rsc.org The quantum yields of these compounds vary depending on the specific halogen substituent and the state of the material (solution vs. aggregate).

The table below presents the photophysical data, including absorption and emission wavelengths and fluorescence quantum yields (Φ), for several this compound derivatives.

| Compound | State | Absorption λ (nm) | Emission λ (nm) | Fluorescence Quantum Yield (Φ) |

| CZ2TPAN d-nb.info | Solid | Not specified | Not specified | 0.653 |

| BP2TPAN rsc.org | As-prepared Solid | Not specified | 540 | 0.743 |

| TPAN-F rsc.org | THF/H₂O (90% water) | 318 | 448 | 0.39 |

| TPAN-Cl rsc.org | THF/H₂O (90% water) | 318 | 449 | 0.31 |

| TPAN-Br rsc.org | THF/H₂O (90% water) | 318 | 450 | 0.23 |

| TPAN-I rsc.org | THF/H₂O (90% water) | 318 | 453 | 0.15 |

Table of Mentioned Compounds

| Abbreviation / Name | Full Chemical Name |

| This compound | This compound |

| TPAN | 2,3,3-Triphenylacrylonitrile |

| CZ2TPAN | 9,9'-(4-(2-cyano-1,2-diphenylvinyl)phenylazanediyl)bis(9H-carbazole) (Structure inferred from D-A description) |

| BP2TPAN | N,N-diphenyl-4'-(2-cyano-1,2-diphenylvinyl)-[1,1'-biphenyl]-4-amine |

| TPAN-F | 2-(4-Fluorophenyl)-3,3-diphenylacrylonitrile rsc.org |

| TPAN-Cl | 2-(4-Chlorophenyl)-3,3-diphenylacrylonitrile rsc.org |

| TPAN-Br | 2-(4-Bromophenyl)-3,3-diphenylacrylonitrile rsc.org |

| TPAN-I | 2-(4-Iodophenyl)-3,3-diphenylacrylonitrile rsc.org |

| 2-[4-(pyren-1-yl)phenyl]-3,3-diphenylacrylonitrile | 2-[4-(pyren-1-yl)phenyl]-3,3-diphenylacrylonitrile iucr.org |

| Pyrenoimidazole 3a & 3b | Pyrene-based emitters containing a 2-phenyl-3,3-diphenylacrylonitrile moiety rsc.org |

| THF | Tetrahydrofuran |

Materials Science and Optoelectronic Applications

Development of Functional Materials for Organic Electronics

Derivatives of 3,3-diphenylacrylonitrile are explored as functional materials in various organic electronic devices. Their propeller-shaped structure can prevent fluorescence quenching in the solid state, a common issue in many organic materials. This AIE characteristic is particularly beneficial for devices that operate in solid-thin films. Columnar discotic liquid crystals, which can be formed from derivatives of this compound, are noted for their high charge carrier mobility, suggesting potential in applications like organic field-effect transistors and photovoltaic cells. rsc.orgrsc.org

The AIE properties of this compound derivatives make them promising candidates for the emissive layer in OLEDs. rsc.org Unlike traditional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active materials like those based on diphenylacrylonitrile can exhibit enhanced light emission upon aggregation. rsc.org This allows for the fabrication of highly efficient solid-state lighting devices.

One such AIE-active compound, BP2TPAN, which incorporates the diphenylacrylonitrile moiety, was synthesized and used in OLEDs. rsc.org This material demonstrated good thermal stability and high contrast mechanochromism. rsc.orgrsc.org OLED devices fabricated using BP2TPAN as the emitter showed notable performance, with both doped and non-doped configurations emitting different colors. rsc.org The doped device, in particular, was highly efficient. rsc.org

Table 1: Performance of a Doped OLED Device Using BP2TPAN Emitter

| Metric | Value |

|---|---|

| Maximum Luminance (Lmax) | 15,070 cd m⁻² |

| Maximum Current Efficiency (CEmax) | 11.0 cd A⁻¹ |

| Maximum Power Efficiency (PEmax) | 7.5 lm W⁻¹ |

| External Quantum Efficiency (EQE) | 3.1% |

Data sourced from a study on BP2TPAN, a novel AIEgen based on triphenylacrylonitrile (B1210191). rsc.org

This research highlights the potential of using diphenylacrylonitrile-based compounds to create efficient and color-tunable OLEDs. rsc.orgrsc.org

The application of this compound derivatives in OFETs is linked to their ability to form highly ordered self-assembled structures, particularly columnar liquid crystalline phases. rsc.orgrsc.org These columnar structures, formed by the π-π stacking of disc-shaped molecules, can act as one-dimensional pathways for charge transport. wikipedia.org The high charge carrier mobility observed in such ordered phases is a critical requirement for efficient transistor operation. rsc.orgrsc.org While organic fluorescent materials have a wide range of applications in devices like OFETs, the development of specific this compound-based transistors is an active area of research. iucr.orgnih.gov The self-healing characteristics of liquid crystals could also offer advantages in device longevity and performance. bilalkaafarani.com

Similar to OFETs, the potential use of this compound derivatives in OPVCs stems from their capacity to form well-ordered columnar structures that facilitate charge separation and transport—key processes in photovoltaic energy conversion. rsc.orgrsc.org Organic solar cells rely on the efficient generation and collection of charge carriers at the interface between donor and acceptor materials. youtube.com The self-assembling nature of liquid crystals derived from diphenylacrylonitrile could help create the ideal bulk heterojunction morphology needed for high-performance OPVCs. rsc.orgyoutube.com The development of these materials for solar cell applications is an ongoing field of study. rsc.orgrsc.org

Liquid Crystalline Materials

Certain derivatives of this compound have been shown to exhibit liquid crystalline behavior, a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. This mesomorphic behavior is highly dependent on molecular structure.

Columnar discotic liquid crystals are a class of mesophases where disc-shaped molecules stack on top of one another to form columns. wikipedia.org These columns then arrange themselves into a two-dimensional lattice. wikipedia.org This molecular architecture is particularly advantageous for electronic applications because the overlapping π-orbitals within the aromatic cores of the stacked molecules create pathways for charge carriers to move along the columns. rsc.orgbilalkaafarani.com This results in anisotropic, one-dimensional conductivity, which is a highly desirable property for organic semiconductors. wikipedia.orgbilalkaafarani.com Triphenylene (B110318) derivatives are commonly used to create such columnar phases. rsc.orgrsc.org The introduction of functional units like diphenylacrylonitrile onto these discotic cores is a strategy to combine liquid crystalline properties with photophysical functions like AIE. rsc.orgrsc.org

The incorporation of this compound groups into a molecular structure has a significant impact on its mesomorphic properties, including the type of liquid crystal phase formed and the temperature range over which it is stable.

A study on novel triphenylene derivatives with one, two, or three diphenylacrylonitrile groups attached to the side chains revealed a clear structure-property relationship. rsc.orgrsc.org